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Compound Focus: Silmitasertib

Clinical Trial Dosing Schedules

The table below summarizes the dosing schedules and

silmitasertib [1].

Get Quote

objectives of key clinical trials involving

Trial Identifier /| Cancer
Type

Phase

Recommended
Phase Il Dose
(RP2D)

Dosing Schedule

Primary Endpoints

CX-4945-BCC (Basal Cell
Carcinoma)

/11

To be determined
(TBD)

TBD

Determine RP2D and
schedule; establish
safety and tolerability;
assess antitumor

effects.

CX-4945-MB /11 1000 mg/m2 Twice daily (BID), Phase I: Estimate

(Medulloblastoma) (skeletally- continuous dosing  MTD/RP2D. Surgical:

mature) (Phase 1) Tumor concentration.
Phase II: Safety and
objective response
rate.
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. . Recommended

Trial Identifier | Cancer . . .

Type Phase Phase Il Dose Dosing Schedule Primary Endpoints
(RP2D)

CX-4945-CCA /11 Combination MTD  Combination with Phase I: Combination

(Cholangiocarcinoma) determined gemcitabine and MTD. Phase II:
(Phase 1) cisplatin (Phase Il Progression-free

ongoing) survival (PFS).

CX-4945- I/11 RP2D of Combination with Phase I: Safety and

Relapsed/Refractory combination TBD  chemotherapy RP2D of combination.

Solid Tumors (e.g., Phase Il: Overall

Neuroblastoma) response rate (ORR).

Analytical Protocol: Quantifying Silmitasertib in Plasma

The following detailed protocol is adapted from a validated LC-MS/MS method [2], which is crucial for

therapeutic drug monitoring and pharmacokinetic studies in these trials.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

¢ Principle: Separate silmitasertib from plasma proteins and components using immiscible solvents.
e Procedure:
o Mix 100 pL of human plasma sample with the internal standard (e.g., acridine orange).
o Add a pre-defined volume of ethyl acetate or a mixture of n-hexane and ethyl acetate.
o Vortex vigorously for a set time to ensure complete extraction of the analyte into the organic
layer.
o Centrifuge the mixture to separate the phases clearly.
o Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle
stream of nitrogen or in a vacuum concentrator.
o Reconstitute the dry residue in a suitable volume of mobile phase (e.g., 80 yL of acetonitrile)
for injection into the LC-MS/MS system [2].

2. Instrumental Analysis: LC-MS/MS Conditions

e Chromatography:
o Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 um).
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o Mobile Phase: A gradient or isocratic mixture of solvents like water and acetonitrile, both
modified with 0.1% formic acid to enhance ionization.

o Flow Rate: 0.3 mL/min.

o Injection Volume: 80 pL [2].

e Mass Spectrometry:

o lonization: Electrospray lonization (ESI) in positive mode.

o Detection: Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion >
product ion) for silmitasertib and the internal standard are optimized on the instrument [2].

3. Validation Parameters This method is validated according to FDA guidelines, ensuring reliability [2].

e Calibration Range: 5 nM to 100 nM (equivalent to ~1.75 to 35 ng/mL).
¢ Linearity: Coefficient of determination (R?) of at least 0.99.
¢ Lower Limit of Quantification (LLOQ): 5 nM (Signal-to-Noise ratio =5).

¢ Precision and Accuracy: Both intra-day and inter-day coefficients of variation (CV) and relative error

(RE) must be within £15% (x20% for LLOQ).
¢ Selectivity: No interfering peaks at the retention times of the analyte and internal standard from six
different blank plasma matrices.

e Carryover: Evaluated by injecting a blank solvent sample after a high-concentration calibrator; must

be negligible.

Mechanism of Action and Signaling Pathway

Silmitasertib is a first-in-class, selective, ATP-competitive inhibitor of the serine/threonine protein kinase

CK2 [2]. The diagram below illustrates how CK2 inhibition disrupts key oncogenic signaling pathways.
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Silmitasertib inhibits CK2, blocking multiple pro-survival cancer pathways
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Research Implications

e Therapeutic Drug Monitoring (TDM): The validated LC-MS/MS protocol enables precise
measurement of silmitasertib in patient plasma, which is critical for dose optimization and assessing
compliance, especially in combination therapy trials [2].

e Combination Therapy Rationale: Preclinical data shows CK2 inhibition works synergistically with
various anticancer drugs [2]. This supports the clinical strategy of combining silmitasertib with
chemotherapies like gemcitabine and cisplatin.

e Dosing Considerations: The use of body surface area-adjusted dosing (mg/m?) is common in
oncology to standardize exposure across a diverse patient population. The establishment of a 1000
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mg/mz2 BID dose for continuous scheduling provides a benchmark for future studies [1].

Common Questions

What is the recommended Phase II dose for silmitasertib? The recommended Phase II dose is not
uniform across all cancers. For skeletally-mature patients with medulloblastoma, it is 1000 mg/m? twice
daily. For other cancers like basal cell carcinoma and biliary tract cancer, the RP2D is either still under

investigation or used in specific combination regimens [1].

How is silmitasertib measured in biological samples? Concentrations in plasma, cerebrospinal fluid, and
tissue are typically quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

These methods are validated for high sensitivity, specificity, and accuracy per regulatory guidelines [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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